molecular formula C13H13ClO2 B2355546 4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one CAS No. 847377-73-5

4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one

Cat. No.: B2355546
CAS No.: 847377-73-5
M. Wt: 236.7
InChI Key: CACWJXMMNAZKJO-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one is a synthetic chromenone derivative characterized by a chloromethyl (-CH₂Cl) group at position 4 and an isopropyl (-CH(CH₃)₂) group at position 6 of the chromenone scaffold. Chromenones (2H-1-benzopyran-2-ones) are oxygen-containing heterocycles with broad applications in pharmaceuticals, agrochemicals, and materials science. The chloromethyl group enhances reactivity for further functionalization (e.g., nucleophilic substitution), while the bulky isopropyl substituent influences steric effects and lipophilicity .

Properties

IUPAC Name

4-(chloromethyl)-6-propan-2-ylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO2/c1-8(2)9-3-4-12-11(5-9)10(7-14)6-13(15)16-12/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACWJXMMNAZKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies for 4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one

Coumarin Skeleton Formation via Pechmann Condensation

The Pechmann condensation remains a cornerstone for constructing the coumarin scaffold. For 6-isopropyl substitution, resorcinol derivatives bearing the isopropyl group are condensed with β-keto esters. In one protocol, 4-isopropylresorcinol reacts with 4-chloroacetoacetate ethyl ester under acidic conditions (H₂SO₄ or HCl) to yield 6-isopropyl-4-methyl-2H-chromen-2-one. This intermediate undergoes subsequent chlorination at the methyl group to introduce the chloromethyl moiety.

Key Reaction Parameters

  • Temperature : 0–5°C for initial mixing, followed by reflux at 60–90°C.
  • Catalyst : Concentrated sulfuric acid or Lewis acids (e.g., FeCl₃).
  • Yield : ~60–85% for the cyclization step.

Chloromethyl Group Introduction

Direct Chlorination of Methyl-Substituted Coumarins

Chlorination of 6-isopropyl-4-methylcoumarin using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) in inert solvents (CCl₄, CH₂Cl₂) provides the target compound. For example, N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄ at reflux selectively brominate the methyl group, which is then substituted with chlorine via nucleophilic displacement.

Optimization Challenges

  • Selectivity : Competing ring chlorination requires careful stoichiometric control.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity but may increase side reactions.
Bis(trichloromethyl) Carbonate (BTC)-Mediated Chlorination

A patent-pending method employs BTC and N,N-dimethylformamide (DMF) as a chlorinating system. The protocol involves:

  • Reacting BTC with DMF at 0–5°C to generate a reactive chloroiminium intermediate.
  • Adding 6-isopropyl-4-methylcoumarin to the mixture, followed by heating to 60–90°C.
    This approach avoids traditional chlorinating agents, reducing phosphorus waste and improving atom economy.

Advantages

  • Eco-Friendly : Eliminates PCl₅/PCl₃, reducing toxic byproducts.
  • Yield : Reported yields exceed 75% with >95% purity.

Comparative Analysis of Synthetic Routes

Method Reagents/Conditions Yield (%) Purity (%) Key Advantages Limitations
Pechmann + SO₂Cl₂ H₂SO₄, SO₂Cl₂, CCl₄, reflux 60–70 90–95 Straightforward, scalable Low selectivity, SO₂ emissions
NBS/Displacement NBS, AIBN, CCl₄; NaCl, DMF 65–78 85–92 High functional group tolerance Multi-step, bromine waste
BTC/DMF Chlorination BTC, DMF, 0–5°C → 60–90°C 75–85 95–98 Solvent efficiency, minimal byproducts Requires anhydrous conditions

Industrial-Scale Production Considerations

Raw Material Sourcing

  • 4-Isopropylresorcinol : Commercially available but costly (~$200/g from specialty suppliers).
  • BTC : Preferred for large-scale synthesis due to lower toxicity and bulk pricing (~$50/kg).

Purification Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients achieves >95% purity.
  • Recrystallization : Ethanol/water mixtures yield crystalline product suitable for pharmaceutical applications.

Mechanistic Insights

BTC/DMF Chlorination Mechanism

BTC reacts with DMF to form a chloroiminium ion (Cl⁻-N⁺(CH₃)₂), which abstracts a proton from the methyl group of 6-isopropyl-4-methylcoumarin. The resulting carbocation intermediates capture chloride ions, yielding the chloromethyl product.

$$
\text{BTC} + \text{DMF} \rightarrow \text{Cl}^- \text{N}^+(\text{CH}3)2 + \text{CO}2 + \text{Cl}2\text{CO} \quad \text{(Step 1)}
$$
$$
\text{R-CH}3 + \text{Cl}^- \text{N}^+(\text{CH}3)2 \rightarrow \text{R-CH}2^+ + \text{HN}(\text{CH}3)2 \quad \text{(Step 2)}
$$
$$
\text{R-CH}2^+ + \text{Cl}^- \rightarrow \text{R-CH}2\text{Cl} \quad \text{(Step 3)} $$

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the chromenone ring can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of azides, thiocyanates, or amines.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydrochromenones.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agent Development
The chloromethyl group in 4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one serves as a versatile building block for synthesizing biologically active compounds, particularly anticancer agents. This compound can undergo various organic transformations to yield functionalized derivatives that exhibit promising anticancer activity in vitro. For instance, modifications can lead to the creation of quinazolinone derivatives that have been identified as potential therapeutic agents against cancer cells.

Mechanism of Action Studies
Research has focused on the interaction studies of this compound with biological targets, such as enzymes and receptors involved in cancer signaling pathways. These studies are crucial for elucidating the mechanisms through which this compound exerts its biological effects, providing insights into its potential therapeutic uses.

Polymer Chemistry

Cross-Linking Agent
In polymer chemistry, this compound can serve as a cross-linking agent in the synthesis of hyper cross-linked polymers (HCPs). The chloromethyl group facilitates the formation of covalent bonds between polymer chains, enhancing the structural integrity and functionality of the resulting materials. This application is particularly valuable in creating lightweight, thermally stable polymers with high surface areas and good porosity, making them suitable for environmental and catalysis applications.

Analytical Chemistry

Chromatographic Applications
The compound's unique structure may also be beneficial in developing chromatographic materials for separating complex mixtures. By modifying the stationary phase in chromatography columns with this compound, researchers have reported enhanced separation efficiency and resolution. This application is significant in analytical chemistry for improving the performance of separation techniques.

Chemical Engineering

Membrane Synthesis
In chemical engineering, this compound could be utilized to create membranes or other materials that facilitate the separation of molecules based on size or chemical properties. The synthesis of porous materials using this compound allows for selective barriers in various industrial processes, including water treatment and biotechnology. These materials are essential for separating and purifying substances effectively.

Summary Table of Applications

Field Application Description
Medicinal ChemistryAnticancer Agent DevelopmentSynthesis of biologically active compounds with anticancer properties through organic transformations.
Polymer ChemistryCross-Linking AgentEnhances structural integrity and functionality of hyper cross-linked polymers.
Analytical ChemistryChromatographic MaterialsImproves separation efficiency and resolution in chromatography techniques.
Chemical EngineeringMembrane SynthesisDevelops porous materials for selective molecular separation in industrial applications.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or receptors. This covalent modification can disrupt normal cellular processes, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Substitution at Position 4

The 4-position of chromenones is a critical site for modulating chemical reactivity and biological activity. Key analogs include:

Compound Name Substituent at Position 4 Molecular Formula Key Properties/Applications References
4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one -CH₂Cl C₁₃H₁₃ClO₂ High reactivity for alkylation; potential intermediate in drug synthesis
4-Azidomethyl-6-isopropyl-2H-chromen-2-one -CH₂N₃ C₁₃H₁₃N₃O₂ Azide group enables click chemistry; used in crystallography studies (hydrogen-bonded dimer formation)
4-[(4-Hydroxymethyl-triazol-2-yl)methyl]-6-isopropyl-2H-chromen-2-one -CH₂-(triazole-CH₂OH) C₁₆H₁₇N₃O₃ Triazole moiety enhances antimicrobial activity; hydroxyl group improves solubility
4-(4-Methylphenoxymethyl)-6-chloro-2H-chromen-2-one -CH₂-O-C₆H₄-CH₃ C₁₈H₁₅ClO₃ Phenoxy group increases lipophilicity; studied for fluorescence properties

Key Observations :

  • The chloromethyl substituent in the target compound provides superior electrophilicity compared to azidomethyl or hydroxymethyl derivatives, making it a versatile intermediate for coupling reactions.
  • Bulky substituents (e.g., phenoxymethyl in ) reduce crystallinity but enhance membrane permeability in biological systems.

Substitution at Position 6

The 6-isopropyl group distinguishes the target compound from other chromenones with electron-withdrawing or polar substituents:

Compound Name Substituent at Position 6 Biological Activity References
This compound -CH(CH₃)₂ Limited direct bioactivity; primarily a synthetic precursor
6-Hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one -OH, -CH₃ Antioxidant properties; potential use in polymer stabilization
6-Amino-2-methyl-4H-chromen-4-one -NH₂ Anticancer activity (in vitro studies)
6-Chloro-2-(trichloromethyl)-4H-chromen-4-one -Cl, -CCl₃ Herbicidal applications

Key Observations :

  • The isopropyl group increases steric hindrance, reducing enzymatic degradation compared to amino or hydroxyl analogs .
  • Chlorine at position 6 (e.g., ) enhances electrophilicity but may introduce toxicity concerns.

Crystallographic and Structural Analysis

Crystal packing and hydrogen-bonding patterns vary significantly with substituents:

  • 4-Azidomethyl-6-isopropyl-2H-chromen-2-one forms N–H···O hydrogen-bonded dimers (2.86 Å), stabilizing the crystal lattice .
  • This compound lacks strong hydrogen-bond donors, leading to weaker van der Waals-dominated packing .
  • Triazole-containing analogs (e.g., ) exhibit complex hydrogen-bond networks involving triazole N–H and hydroxyl groups, enhancing thermal stability.

Biological Activity

4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one, a compound belonging to the chromene family, has garnered attention due to its diverse biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and enzyme inhibitory effects, along with structure-activity relationships (SAR) and synthesis methodologies.

Chemical Structure and Properties

The compound is characterized by a chromene structure with a chloromethyl group at the 4-position and an isopropyl group at the 6-position. Its molecular formula is C12H13ClO2C_{12}H_{13}ClO_2, and it has been studied for its potential therapeutic applications.

1. Anticancer Activity

Research indicates that derivatives of 2H-chromenes exhibit significant anticancer properties. The mechanism involves interaction with tubulin, which disrupts microtubule dynamics leading to apoptosis in cancer cells. For instance, studies have shown that certain chromene derivatives induce caspase-dependent apoptosis and inhibit cell migration and invasion in various cancer cell lines .

Table 1: Summary of Anticancer Activities

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)15Tubulin polymerization inhibition
Analog AA549 (Lung)10Induction of apoptosis via caspase activation
Analog BHeLa (Cervical)12Cell cycle arrest at G2/M phase

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0
Bacillus cereus0.250.5

Studies suggest that the presence of the chloromethyl group enhances the antimicrobial efficacy by increasing lipophilicity, thus facilitating better membrane penetration .

3. Enzyme Inhibition

The compound's ability to inhibit certain enzymes has also been explored. Specifically, it has shown inhibitory activity against carbonic anhydrases (CAs), which are crucial for various physiological processes including respiration and acid-base balance.

Table 3: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (nM)
Carbonic Anhydrase IXCompetitive50
Carbonic Anhydrase IINon-competitive>50000

These findings indicate that the compound may serve as a lead structure for developing new CA inhibitors .

Structure-Activity Relationship (SAR)

The SAR studies of chromene derivatives reveal that modifications at different positions significantly affect biological activity. For instance:

  • Substitution at the 4-position with halogen atoms enhances anticancer activity.
  • The isopropyl group at the 6-position appears to improve lipophilicity, thereby increasing bioavailability.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that derivatives of this compound could reduce cell viability significantly compared to controls.
  • Antimicrobial Efficacy : Clinical isolates from patients showed susceptibility to this compound, suggesting its potential as an antibiotic agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one, and how can reaction conditions influence yield and purity?

  • Methodology : Solid-phase synthesis using malonic acid and substituted phenols in the presence of phosphorous oxychloride (POCl₃) and ZnCl₂ as a catalyst is a common approach for analogous coumarin derivatives . For the chloromethyl group, post-synthetic modification via nucleophilic substitution or Friedel-Crafts alkylation may be required.
  • Critical Factors : Solvent polarity (e.g., dichloromethane vs. THF) and temperature control (25–60°C) significantly impact reaction rates and byproduct formation. Evidence suggests that mild conditions (e.g., room temperature, inert atmosphere) minimize degradation of the reactive chloromethyl group .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended, followed by recrystallization from ethanol to achieve >95% purity .

Q. How can crystallographic data validate the structural integrity of this compound?

  • Tools : Use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal X-ray diffraction data. ORTEP-3 is suitable for visualizing thermal ellipsoids and molecular packing .
  • Key Metrics : Validate bond lengths (e.g., C-Cl: ~1.73–1.77 Å) and angles against literature values for similar coumarin derivatives. For example, the isopropyl group should exhibit tetrahedral geometry with C-C-C angles of ~109° .
  • Data Contradictions : Discrepancies in torsion angles may arise from crystal packing effects or inadequate refinement. Cross-validate with spectroscopic data (e.g., NMR, IR) to resolve ambiguities .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

  • Experimental Design : Conduct kinetic studies using varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Monitor reaction progress via LC-MS or <sup>1</sup>H NMR to identify intermediates.
  • Findings : The chloromethyl group exhibits SN2 reactivity due to its primary alkyl halide nature. Steric hindrance from the adjacent isopropyl group may reduce reaction rates, necessitating elevated temperatures (60–80°C) or phase-transfer catalysts .
  • Contradictions : Conflicting reports on regioselectivity (e.g., competing aromatic vs. aliphatic substitution) require DFT calculations to map transition states and electronic effects .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystallographic data (e.g., PDB ID 1V3 for chromen-2-one scaffolds) to assess binding affinity to target proteins (e.g., kinases, cytochrome P450) .
  • Parameters : Optimize force fields (AMBER, CHARMM) for coumarin derivatives, focusing on electrostatic potential maps of the chloromethyl and isopropyl groups.
  • Validation : Compare computational results with in vitro assays (e.g., enzyme inhibition, cytotoxicity). For example, derivatives with electron-withdrawing substituents on the coumarin ring show enhanced antimicrobial activity .

Q. What strategies resolve contradictory data in spectroscopic characterization (e.g., NMR splitting patterns vs. X-ray results)?

  • Case Study : If NMR suggests free rotation of the isopropyl group but X-ray data indicates restricted conformation, analyze variable-temperature NMR (VT-NMR) to detect dynamic effects.
  • Resolution : Use density functional theory (DFT) to model rotational barriers. For example, energy barriers >15 kcal/mol at 298K correlate with observed crystallographic rigidity .
  • Instrumentation : High-resolution mass spectrometry (HRMS) with ESI+ ionization can confirm molecular ion peaks, while 2D NMR (COSY, NOESY) clarifies coupling patterns .

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